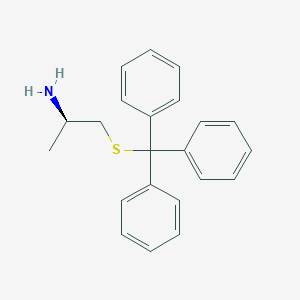

(2R)-1-tritylsulfanylpropan-2-amine

Descripción

(2R)-1-Tritylsulfanylpropan-2-amine is a chiral amine derivative characterized by a trityl (triphenylmethyl) group attached via a sulfanyl (S-atom) bridge to a propan-2-amine backbone. The compound’s stereochemistry (2R configuration) and bulky trityl group confer unique physicochemical properties, including enhanced steric shielding of the amine group, moderate lipophilicity, and stability under basic conditions. It is often utilized in organic synthesis as a protected intermediate for pharmaceuticals or agrochemicals due to its resistance to oxidation and nucleophilic substitution reactions .

Propiedades

IUPAC Name |

(2R)-1-tritylsulfanylpropan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NS/c1-18(23)17-24-22(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,18H,17,23H2,1H3/t18-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOLABCLWPZAWQN-GOSISDBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares (2R)-1-tritylsulfanylpropan-2-amine with structurally related compounds from the USP 35–NF 30 report (), focusing on molecular features, stability, and functional roles.

Structural and Functional Group Analysis

Key Observations:

Steric and Electronic Effects :

- The trityl group in (2R)-1-tritylsulfanylpropan-2-amine provides significant steric hindrance, unlike the smaller thiophene (compound a ) or naphthyl ether (compound e ) groups. This reduces reactivity at the amine site, making it more stable than compound a , which lacks protecting groups and is prone to oxidation .

- The sulfanyl bridge in the target compound enhances lipophilicity compared to the hydroxyl group in compound a , which increases aqueous solubility.

Chirality and Bioactivity :

- The 2R configuration of the target compound contrasts with the S-configuration in compound e . Chirality influences binding affinity in receptor-mediated processes, though neither compound’s bioactivity is explicitly documented in the evidence.

Stability and Degradation :

- Trityl-protected amines are stable under basic conditions but cleaved by strong acids (e.g., HCl), whereas compound e ’s naphthyl ether linkage may degrade under UV light or oxidative conditions .

- Fluorinated compounds like f exhibit high stability but lack functional groups for further derivatization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.